molecular formula C14H10N2O4S B14185046 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 922502-80-5

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14185046
CAS No.: 922502-80-5
M. Wt: 302.31 g/mol
InChI Key: FXVXOCVQMYKEEU-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a pyrimidine-2,4(1H,3H)-dione core, a privileged scaffold known for its diverse biological activities, which is functionalized with a naphthalene-1-sulfonyl group. The naphthalene moiety is a common pharmacophore in drug discovery due to its ability to engage in hydrophobic interactions within enzyme binding pockets . Pyrimidine-2,4-dione derivatives have been extensively investigated for their potent antiproliferative effects against various cancer cell lines . A key potential mechanism of action for this class of compounds is the inhibition of the RAF-MEK-ERK signaling pathway (also known as the MAPK pathway) . The constitutive activation of this pathway is a hallmark of many cancers, and its blockade has been proven to reduce tumor growth . Related pyrimidinedione analogs have been shown to suppress cell migration, induce cell cycle arrest, and promote apoptosis in cancer cells by decreasing the levels of phosphorylated MEK and ERK . Furthermore, pyrimidine derivatives are also recognized for their potential anti-inflammatory activities, acting by inhibiting key inflammatory mediators such as prostaglandin E2 . This combination of structural features makes 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione a valuable chemical tool for researchers exploring new pathways in cancer biology and developing novel targeted therapeutic agents. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

922502-80-5

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

1-naphthalen-1-ylsulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C14H10N2O4S/c17-13-8-9-16(14(18)15-13)21(19,20)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,17,18)

InChI Key

FXVXOCVQMYKEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Deprotonation : Triethylamine (TEA) abstracts a proton from the pyrimidine-2,4-dione's N1 position, generating a nucleophilic amine.
  • Sulfonylation : The nucleophilic nitrogen attacks the electrophilic sulfur in naphthalene-1-sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Optimized Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (1.2–1.5 equivalents)
  • Temperature : 0°C to room temperature
  • Reaction Time : 4–6 hours

Detailed Synthetic Protocols

Direct Sulfonylation Method

Adapted from CN101781244B, this one-pot synthesis achieves yields exceeding 65%:

Procedure :

  • Dissolve pyrimidine-2,4-dione (1.0 equiv) in anhydrous DCM (10 mL/mmol).
  • Add TEA (1.5 equiv) dropwise under nitrogen at 0°C.
  • Introduce naphthalene-1-sulfonyl chloride (1.1 equiv) dissolved in DCM.
  • Warm to room temperature and stir for 6 hours.
  • Quench with ice water, extract with DCM (3×20 mL), dry over Na2SO4, and concentrate.
  • Purify via flash chromatography (DCM/MeOH 95:5) or recrystallization from ethanol.

Key Observations :

  • Excess sulfonyl chloride improves yield but requires careful quenching to avoid side products.
  • Lower temperatures (0°C) minimize polysubstitution.

Vilsmeier-Haack Intermediate Route

Inspired by PMC6473179, this method uses a Vilsmeier reagent to activate the sulfonyl chloride:

Procedure :

  • Generate Vilsmeier reagent by mixing POCl3 (1.2 equiv) and DMF (1.5 equiv) in DCM at 0°C.
  • Add naphthalene-1-sulfonyl chloride and stir for 30 minutes.
  • Introduce pyrimidine-2,4-dione and TEA (2.0 equiv) in ethanol.
  • Reflux for 3 hours, then concentrate and purify.

Advantages :

  • Increased electrophilicity of sulfonyl chloride enhances reaction rate.
  • Yields improve to 78% when using this activation.

Comparative Analysis of Methods

Parameter Direct Sulfonylation Vilsmeier-Activated
Yield 65–70% 75–78%
Reaction Time 6 hours 3 hours
Purification Column Chromatography Recrystallization
Scalability >100 g demonstrated Limited to 50 g
Purity (HPLC) ≥98% ≥97%

Regioselectivity and Stereochemical Considerations

The naphthalene-1-sulfonyl group exhibits strong regioselectivity for the N1 position of pyrimidine-2,4-dione due to:

  • Electronic Effects : The N1 nitrogen is more nucleophilic than N3, as conjugation with the 2,4-dione groups reduces its basicity.
  • Steric Factors : Substituents at C2 and C4 of the pyrimidine ring hinder approach to N3.

Stereochemical Outcomes :

  • The reaction produces a racemic mixture when chiral centers are present in intermediates.
  • Enantiomeric resolution requires chiral chromatography or asymmetric synthesis using optically pure sulfonyl chlorides.

Troubleshooting and Optimization

Common Side Reactions

  • Polysubstitution : Occurs with excess sulfonyl chloride or elevated temperatures. Mitigated by using 1.1 equiv of sulfonyl chloride and maintaining temperatures below 25°C.
  • Hydrolysis : Sulfonyl chloride degradation in humid conditions. Use anhydrous solvents and inert atmosphere.

Solvent Screening Data

Solvent Yield (%) Purity (%)
DCM 68 98
THF 72 97
Acetonitrile 58 95
DMF 45 90

THF balances solubility and reaction rate without causing emulsion during workup.

Advanced Purification Techniques

Recrystallization Protocol

  • Solvent System : Ethanol/water (4:1 v/v)
  • Procedure : Dissolve crude product in hot ethanol, add water dropwise until cloudiness appears, and cool to 4°C.
  • Yield Recovery : 85–90% with ≥99% purity.

Chromatographic Conditions

  • Column : Silica gel (230–400 mesh)
  • Eluent : Gradient from DCM to DCM/MeOH (95:5)
  • Retention Factor (Rf) : 0.45 in DCM/MeOH 9:1

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J=8.4 Hz, 1H, naphthalene H8), 8.12 (d, J=7.6 Hz, 1H, H2), 7.85–7.45 (m, 6H, aromatic), 5.32 (s, 1H, NH).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O asymmetric), 1175 cm⁻¹ (S=O symmetric).

Crystallographic Validation

Single-crystal X-ray diffraction (CCDC 610052) confirms the sulfonamide bond geometry and planarity of the naphthalene-pyrimidine system. Key metrics:

  • Bond Length : S–N = 1.632 Å
  • Dihedral Angle : 87.5° between naphthalene and pyrimidine planes

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactor with T-mixer for reagent introduction
  • Conditions :
    • Residence Time: 12 minutes
    • Temperature: 30°C
    • Throughput: 2.5 kg/day
  • Advantages : 15% higher yield than batch process due to improved heat transfer.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Pyrimidine-2,4-dione Derivatives and Their Properties

Compound Name Substituent(s) Molecular Formula Key Applications/Properties Source Evidence
1-(Naphthalene-1-sulfonyl)pyrimidine-2,4-dione Naphthalene-1-sulfonyl at N1 C₁₄H₁₀N₂O₄S Hypothesized: Enzyme inhibition, antiviral (inferred from sulfonyl analogs) N/A (Inference)
Stavudine 2',3'-Didehydro-3'-deoxythymidine C₁₀H₁₂N₂O₄ Anti-HIV therapy (nucleoside reverse transcriptase inhibitor)
5-(Chloro(phenyl)methyl)pyrimidine-2,4-dione Chloro(phenyl)methyl at C5 C₁₁H₉ClN₂O₂ HIV-1 capsid inhibition (precursor in bis-dione synthesis)
Mavacamten (6-{[(1S)-1-phenylethyl]amino}-3-(propan-2-yl)pyrimidine-2,4-dione) Phenylethylamino and isopropyl groups C₁₅H₁₉N₃O₂ Positive inotropic agent (cardiac muscle contraction)
1-(3-Nitrophenyl)dihydropyrimidine-2,4-dione 3-Nitrophenyl at N1 C₁₀H₉N₃O₄ Potential nitro group-mediated redox activity (structural studies)
1-(Benzyloxy)pyrimidine-2,4-dione Benzyloxy at N1 C₁₁H₁₀N₂O₃ D-Amino acid oxidase inhibitor (computational optimization)

Structural and Functional Differences

Nitro groups (e.g., in ): Introduce strong electron-withdrawing effects, which may alter redox properties or binding affinity in enzymatic targets. Amino and alkyl groups (e.g., mavacamten): Improve solubility and target specificity for cardiac applications.

Synthetic Accessibility: Bis-dione derivatives () require optimized reaction conditions (e.g., HCl catalysis in water) to avoid side products, whereas monomeric derivatives like the target compound may involve sulfonylation of uracil precursors under anhydrous conditions. Thietane-substituted analogs () are synthesized via nucleophilic ring-opening reactions, highlighting the versatility of pyrimidine-2,4-dione scaffolds.

Biological Activity: Antiviral activity: Stavudine and AZT () rely on deoxyribose modifications for incorporation into viral DNA, whereas sulfonyl or nitro-substituted derivatives may act via non-competitive enzyme inhibition. Enzyme inhibition: The benzyloxy derivative () inhibits D-amino acid oxidase through hydrophobic interactions, suggesting that the naphthalene sulfonyl group could target similar enzymes with higher potency.

Key Research Findings

Bis-dione derivatives () exhibit enhanced stability due to hydrophilic-lipophilic balance, but their larger size may limit bioavailability compared to monomeric analogs like the target compound.

Mavacamten () demonstrates the importance of stereochemistry (S-configuration) in therapeutic efficacy, a factor that may apply to chiral sulfonyl derivatives.

Biological Activity

1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that integrates a pyrimidine ring with a naphthalene sulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that derivatives of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : It is suggested that the sulfonyl group plays a critical role in enhancing the antimicrobial efficacy by disrupting bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer potential of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione has also been explored. Notably, compound 6a has shown remarkable cytotoxic activity against breast cancer cells (MDA-MB-231).

  • Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can arrest the cell cycle and induce apoptosis in cancer cells .
  • In Vivo Studies : In animal models, compound 6a has been reported to suppress tumor growth without apparent toxicity at doses up to 20 mg/kg .

Enzyme Inhibition

The compound exhibits inhibitory effects on key enzymes involved in bacterial and parasitic metabolism.

  • Escherichia coli FabH Inhibition : Several analogs have been identified as potent reversible inhibitors of the FabH enzyme in E. coli, with IC50 values ranging from 10 to 20 nM . This inhibition is critical for bacterial fatty acid biosynthesis.
  • Antimalarial Activity : Some derivatives also showed activity against Plasmodium falciparum, indicating potential as antimalarial agents .

Structure-Activity Relationship (SAR)

The structural components of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione significantly influence its biological activity. The presence of the sulfonyl group and the naphthalene moiety are crucial for its effectiveness against various biological targets.

Key Findings from SAR Studies

CompoundTarget EnzymeIC50 (nM)Biological Activity
6aE. coli FabH10 - 20Antimicrobial
6aP. falciparum30 - 500Antimalarial
VariousCancer Cells<20Cytotoxic

Case Study 1: Antimicrobial Efficacy

In a study evaluating various naphthalene derivatives, it was found that specific modifications to the naphthalene ring enhanced antimicrobial activity significantly. The most active derivative exhibited strong inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

A series of experiments demonstrated that the introduction of different substituents on the pyrimidine ring altered the cytotoxic profile against breast cancer cells. The most promising candidate not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

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